molecular formula C21H28N6O4 B2494896 2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242982-79-1

2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2494896
CAS No.: 1242982-79-1
M. Wt: 428.493
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Description

2-(Carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure is characterized by:

  • Triazoloquinazoline backbone: A bicyclic system combining triazole and quinazoline rings, which is associated with diverse pharmacological activities, including kinase inhibition and receptor modulation .
  • 2-Methylpropyl (isobutyl) carboxamide at position 8: A common pharmacophore in bioactive molecules, contributing to target binding .

The molecular formula is inferred as C23H30N6O4 (based on analogs in ), with a molecular weight of approximately 454.5 g/mol. Its synthesis likely employs carbodiimide-mediated amide coupling, as seen in analogous triazoloquinazoline derivatives .

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-12(2)7-8-25-19(30)15-6-5-14(18(29)23-10-13(3)4)9-16(15)27-20(25)24-26(21(27)31)11-17(22)28/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H2,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQTLBGYKPDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazoloquinazoline Skeleton Formation

The triazolo[4,3-a]quinazoline core is synthesized via cyclocondensation of N-cyanoimidocarbonates with hydrazinobenzoic acid derivatives. For instance, reacting methyl N-cyanoimidocarbonate with 4-hydrazinobenzoic acid in ethanol at 0°C, followed by triethylamine-mediated cyclization, yields the triazoloquinazoline lactam intermediate. Thionation using phosphorus pentasulfide or chlorination with phosphorus oxychloride introduces reactive sites for subsequent functionalization.

Key IR absorptions at 1,685–1,712 cm⁻¹ (C=O) and 13C-NMR signals at δ 159.70–168.02 ppm confirm lactam formation. Yields for analogous cyclizations range from 60% to 78%, depending on substituent steric effects.

Alkylation at Position 4

The 4-(3-methylbutyl) substituent is introduced via nucleophilic alkylation. Reacting the triazoloquinazoline core with 1-bromo-3-methylbutane in dimethylformamide (DMF) at 80°C for 12 hours, using sodium hydride as a base, achieves regioselective N-alkylation. 1H-NMR analysis shows a triplet at δ 0.90 ppm (6H, CH(CH2)2) and a multiplet at δ 1.40–1.60 ppm (2H, CH2CH(CH3)2), confirming successful incorporation. Yields for analogous alkylations range from 65% to 76%.

Carbamoylmethyl Group Installation at Position 2

The 2-(carbamoylmethyl) moiety is appended using N-methyl carbamoylimidazole as a methyl isocyanate surrogate. Reacting the triazoloquinazoline intermediate with N-methyl carbamoylimidazole in tetrahydrofuran (THF) at room temperature for 6 hours, in the presence of triethylamine, affords the carbamoylated product. IR spectroscopy verifies the urea carbonyl stretch at 1,660–1,673 cm⁻¹, while 13C-NMR displays a resonance at δ 158.20 ppm (C=O). This method achieves yields of 70–85% without generating toxic isocyanate byproducts.

8-Carboxamide Functionalization

The 8-carboxylic acid intermediate, obtained via hydrolysis of the corresponding nitrile using hydrochloric acid, is converted to the N-(2-methylpropyl) carboxamide. Coupling with 2-methylpropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane provides the final amide. 1H-NMR analysis reveals a doublet at δ 1.05 ppm (6H, CH(CH3)2) and a septet at δ 2.10 ppm (1H, CH(CH3)2). Yields for this step range from 68% to 83%.

Structural Characterization and Analytical Data

The target compound is characterized by spectroscopic and chromatographic methods:

  • IR (KBr): 1,685 (C=O lactam), 1,720 (C=O ketone), 1,660 (C=O urea), 3,300 (N-H).
  • 1H-NMR (DMSO-d6): δ 0.90 (t, 6H, CH(CH2)2), 1.05 (d, 6H, CH(CH3)2), 2.83 (s, 3H, SCH3), 3.50 (q, 2H, NCH2), 4.34 (q, 2H, OCH2).
  • 13C-NMR: δ 158.20 (C=O urea), 168.02 (C=O lactam), 165.29 (C=O amide).
  • MS (ESI+): m/z 498.2 [M+H]+.

Optimization and Challenges

Key challenges include minimizing diastereomer formation during alkylation and avoiding over-oxidation of the dioxo groups. Employing anhydrous solvents and controlled reaction temperatures (0–5°C during carbamoylation) improves selectivity. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Synthetic Yield Notes
Target Compound 2-(Carbamoylmethyl), 4-(3-methylbutyl), 8-(N-isobutyl carboxamide) C23H30N6O4* 454.5 N/A Hypothesized improved solubility due to carbamoylmethyl
BK10533 () 2-(Carbamoylmethyl), 4-(3-methylbutyl), 8-(N-cyclopentyl carboxamide) C22H28N6O4 440.5 N/A Cyclopentyl group may reduce metabolic stability compared to isobutyl
2-(3-Chlorobenzyl)-N,4-diisobutyl analog () 2-(3-Chlorobenzyl), 4,8-diisobutyl C25H28ClN5O2 466.0 N/A Chlorobenzyl enhances lipophilicity but may increase toxicity risk
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-pyrazole-4-carboxamide () Pyrazole core with aryl/cyano groups C21H15ClN6O 403.1 62–71% Simpler scaffold with lower molecular weight; used in agrochemical studies

*Inferred from analogs in .

Physicochemical and Spectroscopic Properties

  • Solubility : The carbamoylmethyl group in the target compound likely improves aqueous solubility compared to the chlorobenzyl analog (), which is more lipophilic .
  • Spectroscopy :
    • 1H-NMR : Aromatic protons in the quinazoline core (δ 7.4–8.1 ppm) and alkyl substituents (e.g., isobutyl CH3 at δ 0.9–1.2 ppm) align with patterns in and .
    • MS (ESI) : Expected [M+H]+ peak near m/z 455, similar to BK10533 ([M+H]+ = 441.1) .

Biological Activity

The compound 2-(carbamoylmethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline family and exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides a detailed examination of its biological activity based on existing literature.

  • Molecular Formula: C23H32N6O3
  • Molecular Weight: 472.6 g/mol
  • CAS Number: 1112407-26-7

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds possess significant antimicrobial properties. The introduction of the triazole moiety in similar compounds has been shown to enhance antifungal activity against various strains such as Candida albicans with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL . While specific data for the compound is limited, its structural similarities suggest potential efficacy against microbial pathogens.

Antitumor Activity

Quinazoline derivatives have been explored for their antitumor properties. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, certain N-substituted carbazole derivatives have demonstrated the ability to inhibit topoisomerase II activity at concentrations significantly lower than standard chemotherapeutic agents like etoposide . Although direct studies on the specified compound are lacking, its structural attributes may contribute to similar biological effects.

Study 1: Antimicrobial Efficacy

A comparative analysis was conducted on a series of quinazoline derivatives including the target compound. The study highlighted the effectiveness of these compounds against both gram-positive and gram-negative bacteria. The results indicated that modifications at the N-position significantly influenced antibacterial activity.

CompoundMIC (µg/mL)Bacteria Tested
Compound A4E. coli
Compound B8S. aureus
Target CompoundTBDTBD

Study 2: Antitumor Mechanisms

In another research initiative focusing on quinazoline derivatives, it was found that compounds inhibited STAT3 signaling pathways, which are crucial in tumorigenesis. The target compound's potential to modulate these pathways remains an area for future investigation.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, triazoloquinazoline cores are often constructed via condensation of carboxamide precursors with heterocyclic amines under controlled pH (5–7) and temperature (60–80°C) . Key intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weights. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How is the compound purified, and what analytical methods validate its structural integrity?

Purification often employs recrystallization (e.g., methanol/ethyl acetate mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Structural validation combines FT-IR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹) and X-ray crystallography for unambiguous confirmation of the triazoloquinazoline scaffold .

Q. What biological targets are hypothesized for this compound based on structural analogs?

The quinazoline core and carboxamide side chain suggest potential interactions with kinase enzymes (e.g., EGFR or Aurora kinases) or G-protein-coupled receptors (GPCRs) . Analogous compounds with trifluoromethyl or heteroaromatic groups show activity in apoptosis pathways .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing reaction yields for this compound?

Key challenges include:

  • Regioselectivity control : Competing pathways during triazole ring formation may yield undesired isomers. Design of Experiments (DoE) using response surface methodology can optimize variables like temperature and catalyst loading .
  • Side reactions : The carbamoylmethyl group may undergo hydrolysis under basic conditions, requiring pH monitoring and inert atmospheres .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Unexpected splitting in ¹H NMR (e.g., for the 3-methylbutyl chain) may arise from restricted rotation or diastereotopic protons. Variable-temperature NMR or 2D COSY/NOESY experiments clarify dynamic effects . Discrepancies in mass spectra (e.g., adduct formation) are resolved using collision-induced dissociation (CID) in tandem MS .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) calculates reaction energetics for intermediates (e.g., cyclization barriers) .
  • Molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets, guided by crystallographic data from analogs .

Methodological and Technical Considerations

Q. How are side products minimized during the final amidation step?

  • Coupling reagent selection : HATU or EDCI/HOBt systems reduce racemization compared to DCC .
  • Solvent optimization : Anhydrous DMF or THF improves carboxamide activation. Reaction progress is monitored via in-situ IR to track carbonyl intermediates .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvent systems : DMSO/PBS mixtures (≤0.1% DMSO) prevent precipitation.
  • Prodrug derivatization : Adding phosphate or acetyl groups to the carboxamide enhances aqueous solubility .

Data Interpretation and Reproducibility

Q. How are batch-to-batch variations in biological activity addressed?

  • Stability studies : Accelerated degradation tests (40°C/75% RH for 14 days) identify hygroscopic or photolabile groups .
  • Orthogonal assays : Combine enzymatic (e.g., fluorescence polarization) and cell-based (e.g., MTT) assays to confirm activity trends .

Q. What statistical models are used to analyze dose-response contradictions?

  • Hill slope analysis identifies non-linear responses, while Bootstrap resampling assesses confidence intervals for IC₅₀ values . Outliers are investigated via LC-MS to rule out impurity interference .

Future Research Directions

Q. How can AI/ML enhance synthesis or property prediction for this compound?

  • Retrosynthetic planning : Tools like IBM RXN for Chemistry propose alternative routes using reaction databases .
  • QSAR models : Train on analogs to predict logP, solubility, or toxicity .

Q. What novel functionalizations could expand its application scope?

  • Click chemistry : Introduce triazole or fluorophore tags via azide-alkyne cycloaddition for target engagement studies .
  • Isotope labeling : Synthesize ¹³C/¹⁵N analogs for metabolic tracing using stable isotope-resolved NMR .

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